molecular formula C8H9F2NO B12444862 1-(4-Aminophenyl)-2,2-difluoroethanol

1-(4-Aminophenyl)-2,2-difluoroethanol

Cat. No.: B12444862
M. Wt: 173.16 g/mol
InChI Key: YMNBIUFEVHXCNI-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-2,2-difluoroethanol (C₈H₉F₂NO, molecular weight: 173.16 g/mol) is a fluorinated ethanol derivative featuring a 4-aminophenyl group attached to a difluoro-substituted carbon. The compound is listed as a reagent in , indicating its use in polymer nanoparticle research for drug delivery and imaging.

Properties

Molecular Formula

C8H9F2NO

Molecular Weight

173.16 g/mol

IUPAC Name

1-(4-aminophenyl)-2,2-difluoroethanol

InChI

InChI=1S/C8H9F2NO/c9-8(10)7(12)5-1-3-6(11)4-2-5/h1-4,7-8,12H,11H2

InChI Key

YMNBIUFEVHXCNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Aminophenyl)-2,2-difluoroethanol typically involves the reaction of 4-nitrophenyl-2,2-difluoroethanol with a reducing agent to convert the nitro group to an amino group. Common reducing agents used in this process include hydrogen gas in the presence of a palladium catalyst (Pd/C) or iron powder in acidic conditions. The reaction is usually carried out under controlled temperature and pressure to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 1-(4-Aminophenyl)-2,2-difluoroethanol may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminophenyl)-2,2-difluoroethanol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-(4-Aminophenyl)-2,2-difluoroethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Aminophenyl)-2,2-difluoroethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The difluoroethanol moiety may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Chlorophenyl)-2,2-difluoroethanol
  • Structure : C₈H₇ClF₂O, MW: 192.59 g/mol .
  • Key Differences: The amino group (-NH₂) is replaced with a chloro (-Cl) substituent.
  • Impact: The electron-withdrawing Cl group reduces nucleophilicity and hydrogen-bonding capacity compared to the amino derivative. This compound is less likely to participate in electrostatic interactions critical for enzyme inhibition (e.g., as seen in ’s chalcones).
1-(3,5-Dichlorophenyl)-2,2-difluoroethanol
  • Structure : C₈H₆Cl₂F₂O, MW: 227.04 g/mol .
  • Key Differences : Dual Cl substituents at meta positions increase steric hindrance and lipophilicity.

Fluorination Patterns

1-(4-Aminophenyl)-2,2,2-trifluoroethanol
  • Structure: C₈H₇F₃NO, MW: 194.14 g/mol (estimated).
  • Key Differences: A third fluorine atom replaces the hydroxyl hydrogen, forming a trifluoroethanol moiety.
  • Impact: Increased electronegativity and reduced nucleophilicity compared to the difluoro analog. Trifluoroethanol derivatives are often used as solvents in oxidation reactions () due to their weak nucleophilicity.
2,2-Difluoroethanol (Parent Compound)
  • Structure : C₂H₄F₂O, MW: 82.05 g/mol .
  • Key Differences: Lacks the aromatic aminophenyl group.
  • Applications : Widely used as a solvent and intermediate in pharmaceuticals. Its purity (>99.5%) and low moisture content (<0.1%) make it ideal for sensitive syntheses .

Heterocyclic and Complex Derivatives

(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol
  • Structure : C₁₁H₁₄F₂N₂O, MW: 228.24 g/mol .
  • Research Use : Listed as a bioactive intermediate in pharmaceutical research .
1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone
  • Structure: C₁₀H₁₀F₃NO, MW: 217.19 g/mol .
  • Key Differences: Replaces the ethanol -OH with a ketone and adds a dimethylamino group.
  • Applications: Acts as a precursor in synthesizing antimalarial chalcones (), where the amino group’s electrostatic interactions enhance enzyme inhibition.

Solvent and Reaction Medium Effects

  • Fluorinated Solvents: demonstrates that 2,2-difluoroethanol reduces solvent transfer products in manganese-catalyzed oxidations compared to hexafluoroisopropanol (HFIP). This highlights the role of fluorinated alcohols in controlling reaction pathways.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
1-(4-Aminophenyl)-2,2-difluoroethanol C₈H₉F₂NO 173.16 -NH₂ (para), -CF₂OH Drug delivery systems, hydrogen bonding
1-(4-Chlorophenyl)-2,2-difluoroethanol C₈H₇ClF₂O 192.59 -Cl (para), -CF₂OH Hydrophobic intermediate
1-(4-Dimethylaminophenyl)-2,2,2-trifluoroethanone C₁₀H₁₀F₃NO 217.19 -N(CH₃)₂ (para), -COCF₃ Antimalarial chalcone precursor
2,2-Difluoroethanol C₂H₄F₂O 82.05 -CF₂OH Solvent, pharmaceutical intermediate

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